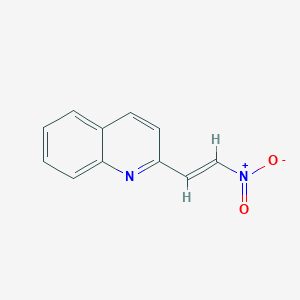
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C14H18F2O3S. It is characterized by the presence of a difluorocyclopentyl group attached to an ethyl chain, which is further connected to a 4-methylbenzene-1-sulfonate moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate typically involves the following steps:
Formation of the Difluorocyclopentyl Group: This step involves the fluorination of cyclopentane to introduce the difluoro substituents. Common reagents for this process include diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Attachment of the Ethyl Chain: The difluorocyclopentyl group is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to form the 2-(3,3-difluorocyclopentyl)ethyl intermediate.
Sulfonation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation may produce ketones or carboxylic acids.
科学研究应用
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The difluorocyclopentyl group can enhance binding affinity to certain enzymes or receptors, while the sulfonate moiety can facilitate solubility and cellular uptake. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzenesulfonamide: Similar structure but with an amide group instead of an ester.
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzenesulfonyl fluoride: Contains a sulfonyl fluoride group, making it more reactive towards nucleophiles.
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzenesulfonyl chloride: Used as an intermediate in the synthesis of other derivatives.
Uniqueness
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate is unique due to its combination of a difluorocyclopentyl group and a sulfonate ester. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C14H18F2O3S |
|---|---|
分子量 |
304.35 g/mol |
IUPAC 名称 |
2-(3,3-difluorocyclopentyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18F2O3S/c1-11-2-4-13(5-3-11)20(17,18)19-9-7-12-6-8-14(15,16)10-12/h2-5,12H,6-10H2,1H3 |
InChI 键 |
RGRFCUJDFPYHNC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCC(C2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid](/img/structure/B13557026.png)
![N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B13557034.png)

![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13557040.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoicacid](/img/structure/B13557041.png)
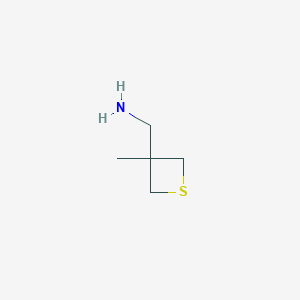
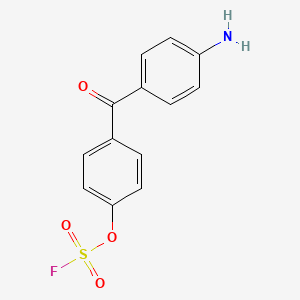

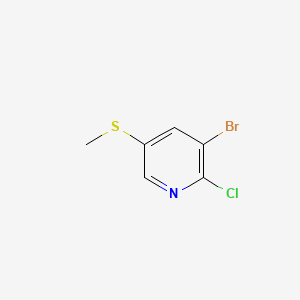
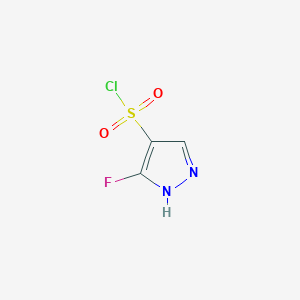
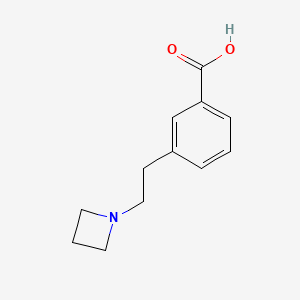

![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)
